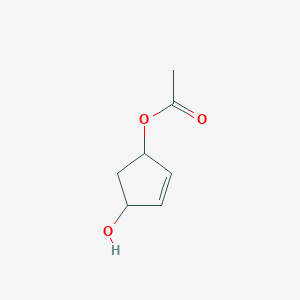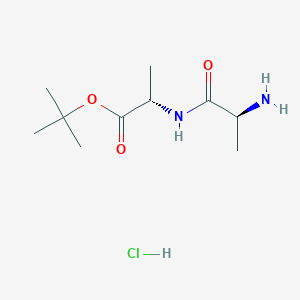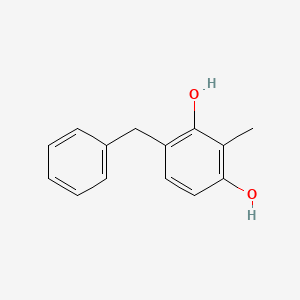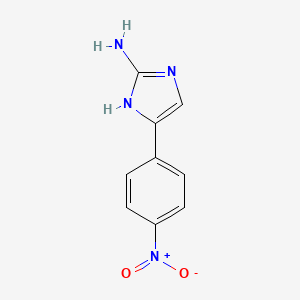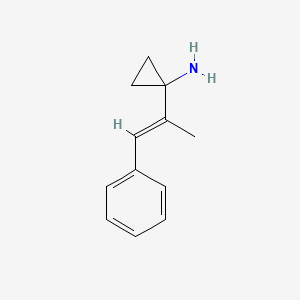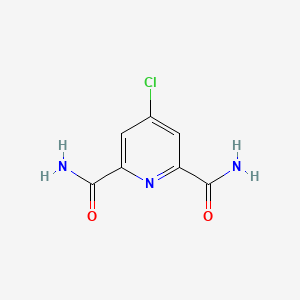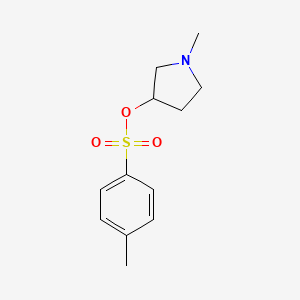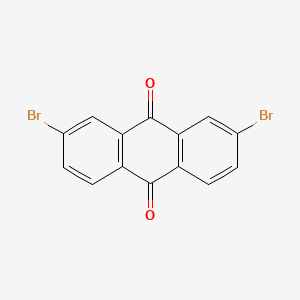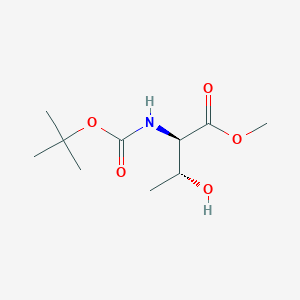
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Vue d'ensemble
Description
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, also known as Boc-L-threonine methyl ester, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of threonine, an amino acid that is essential for protein synthesis in the human body. Boc-L-threonine methyl ester is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of threonine during chemical reactions. In
Applications De Recherche Scientifique
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester has been widely used in scientific research for its ability to protect the amino group of threonine during peptide synthesis. This compound is commonly used in the synthesis of peptides and proteins, particularly those containing threonine residues. (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Additionally, (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester has been used in the development of novel drugs and therapeutic agents.
Mécanisme D'action
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester works by protecting the amino group of threonine during chemical reactions. This allows for the synthesis of peptides and proteins that contain threonine residues without damaging the amino group. The Boc group is then removed after the synthesis is complete, revealing the unprotected threonine residue.
Biochemical and Physiological Effects:
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester does not have any known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in lab experiments is its ability to protect the amino group of threonine during chemical reactions. This allows for the synthesis of peptides and proteins that contain threonine residues without damaging the amino group. However, the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester can also have limitations. For example, the synthesis method can be time-consuming and may require specialized equipment. Additionally, the overall yield of the synthesis method is around 50%, which can limit the amount of product that can be obtained.
Orientations Futures
There are several future directions for the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in scientific research. One potential direction is the development of new synthesis methods that can improve the overall yield of the compound. Another potential direction is the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in the development of novel drugs and therapeutic agents. Additionally, (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development. Overall, the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in scientific research has many potential future directions that can lead to exciting discoveries and advancements in the field.
Propriétés
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




